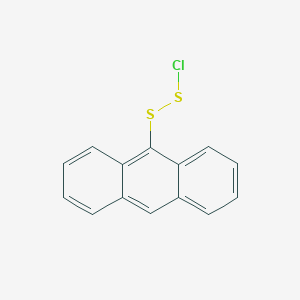

9-(Chlorodisulfanyl)anthracene

Description

Structure

3D Structure

Properties

CAS No. |

51134-91-9 |

|---|---|

Molecular Formula |

C14H9ClS2 |

Molecular Weight |

276.8 g/mol |

IUPAC Name |

anthracen-9-ylsulfanyl thiohypochlorite |

InChI |

InChI=1S/C14H9ClS2/c15-17-16-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H |

InChI Key |

AUWNHCIAXVCDRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2SSCl |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 9 Chlorodisulfanyl Anthracene

Retrosynthetic Analysis and Strategic Precursor Selection for the 9-Anthracenyl Moiety

A logical retrosynthetic disconnection of 9-(chlorodisulfanyl)anthracene points to two primary building blocks: a suitable 9-anthracenyl precursor and a sulfur-chlorine source. The selection of the anthracene (B1667546) starting material is paramount, as its reactivity and substitution pattern dictate the feasibility and efficiency of subsequent sulfur functionalization steps.

Synthesis of Key Anthracene Intermediates

The journey towards this compound begins with the preparation of key anthracene intermediates. Anthracene itself, a readily available polycyclic aromatic hydrocarbon, serves as the fundamental scaffold. wikipedia.org However, direct functionalization at the 9-position is often necessary to introduce a handle for sulfur incorporation.

Commonly employed intermediates include:

9-Haloanthracenes: 9-Chloroanthracene and 9-bromoanthracene (B49045) are valuable precursors. 9-Chloroanthracene can be synthesized by the chlorination of anthracene using reagents like cupric chloride or phosphorus pentachloride. orgsyn.org

9-Anthraldehyde: This intermediate can be prepared through the formylation of anthracene. wikipedia.orgorgsyn.org It offers a versatile functional group that can be converted to other functionalities.

9-(Chloromethyl)anthracene: This compound can be synthesized from anthracene and paraformaldehyde in the presence of hydrochloric acid. google.comchemicalbook.com

Anthracene-9-thiol: The direct introduction of a thiol group at the 9-position provides a direct precursor for disulfide formation. One method involves the reaction of 9-anthracenemethanol (B72535) with thiourea (B124793). tandfonline.comsemanticscholar.org

The choice of intermediate depends on the specific synthetic route envisioned for the installation of the disulfanyl group.

Methodologies for Installing Sulfur-Containing Functionalities

With a suitable anthracene intermediate in hand, the next critical step is the introduction of a sulfur-containing group. Several strategies exist for this transformation:

From Halogenated Anthracenes: Nucleophilic substitution of 9-haloanthracenes with a sulfur nucleophile, such as sodium sulfide (B99878) or thiourea followed by hydrolysis, can lead to the formation of anthracene-9-thiol.

From Anthraldehyde: The aldehyde can be reduced to the corresponding alcohol, 9-anthracenemethanol, which can then be converted to the thiol. semanticscholar.org

Sulfonation: Direct sulfonation of anthracene can introduce a sulfonic acid group, which can be subsequently converted to a sulfonyl chloride. rsc.org While typically occurring at the 1- and 2-positions, specific conditions can favor 9-substitution.

Direct and Indirect Synthetic Routes to the Disulfanyl Linkage on the Anthracene Core

The formation of the S-S-Cl linkage is the final and most delicate step in the synthesis of this compound. This can be achieved through various approaches, broadly categorized as nucleophilic, electrophilic, and radical-mediated methods.

Nucleophilic Sulfenylation Approaches

Nucleophilic sulfenylation involves the reaction of a nucleophilic sulfur species derived from the anthracene core with an electrophilic chlorine-sulfur reagent. A plausible route involves the reaction of anthracene-9-thiol with sulfuryl chloride (SO₂Cl₂) or a similar reagent. The thiol, acting as a nucleophile, would attack the electrophilic sulfur of SO₂Cl₂, leading to the formation of the desired chlorodisulfanyl linkage. The development of methods for the direct sulfenylation of aromatic compounds using various sulfur reagents and catalysts is an active area of research. acs.orgmdpi.combeilstein-journals.orgacs.orgoup.com

Electrophilic Chlorosulfenylation Strategies

In this approach, an electrophilic sulfur-chlorine species reacts with the electron-rich anthracene ring. Anthracene is known to undergo electrophilic substitution primarily at the 9-position. wikipedia.org A potential reagent for this transformation could be sulfur dichloride (SCl₂) or a related species. The reaction would proceed via an electrophilic aromatic substitution mechanism, where the SCl moiety adds to the 9-position of anthracene. Subsequent reaction with a chloride source or rearrangement could potentially lead to this compound.

The use of sulfenyl halides as electrophilic sulfur sources is a known method for C-S bond formation. beilstein-journals.org

Radical-Mediated Synthesis of the Disulfanyl Moiety

Radical-based methods offer an alternative pathway for the formation of the disulfanyl group. These reactions often proceed under milder conditions and can exhibit different selectivity compared to ionic pathways. A possible strategy could involve the generation of an anthracenyl radical, which then reacts with a sulfur-containing radical species.

Recent advancements in photoredox catalysis have enabled the radical-radical cross-coupling of arenes with disulfides to form aryl sulfides. nih.govbeilstein-journals.org While not directly yielding a chlorodisulfanyl group, this highlights the potential of radical pathways in C-S bond formation involving anthracene. Another approach could involve the radical substitution on a pre-formed tetrasulfide precursor. acs.org The homolytic cleavage of aryl disulfides under UV irradiation to yield corresponding radicals is also a well-established phenomenon. beilstein-journals.org

Optimization of Reaction Conditions and Process Efficiency

The efficiency and selectivity of a chemical synthesis are critically dependent on the optimization of various reaction parameters. For the hypothetical synthesis of this compound, careful consideration of solvent effects, temperature, pressure, and the use of catalysts would be paramount.

Solvent Effects on Synthetic Yield and Selectivity

The choice of solvent can profoundly influence the outcome of a reaction by affecting reactant solubility, reaction rates, and the position of chemical equilibria. For the synthesis of anthracene derivatives, a range of solvents has been employed, with the optimal choice being highly dependent on the specific reaction. For instance, in the chlorination of anthracene to form 9-chloroanthracene, solvents like carbon tetrachloride, chlorobenzene, and sym-tetrachloroethane have been utilized. orgsyn.org The polarity of the solvent can also play a crucial role. Studies on other organic reactions have shown that a change in solvent polarity can significantly alter chemical shifts in NMR spectra, indicating a direct interaction between the solvent and the solute, which can impact reactivity. researchcommons.org For a potential synthesis of this compound, a systematic screening of solvents with varying polarities and coordinating abilities would be necessary to maximize yield and selectivity.

Table 1: Potential Solvents for Anthracene Derivative Synthesis

| Solvent | Polarity | Potential Application | Reference |

| Carbon Tetrachloride | Non-polar | Chlorination of anthracene | orgsyn.org |

| Chlorobenzene | Polar aprotic | Chlorination of less reactive anthracene substrates | orgsyn.org |

| Dioxane | Polar aprotic | Synthesis of 9,10-bis(chloromethyl)anthracene | google.com |

| Acetonitrile | Polar aprotic | Can influence product formation in related syntheses | researchgate.net |

| Dimethyl sulfoxide (B87167) (DMSO) | Polar aprotic | Used in the synthesis of other anthracene derivatives | google.com |

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis by enabling new reaction pathways, increasing reaction rates, and improving selectivity. For the synthesis of anthracene derivatives, various catalytic systems have been explored. For example, copper(II) chloride has been used as a reagent in the synthesis of 9-chloroanthracene. orgsyn.org In the synthesis of other functionalized anthracenes, palladium-catalyzed and copper-catalyzed reactions are common. semanticscholar.org For the introduction of a chlorodisulfanyl group onto an anthracene core, a catalytic approach could potentially involve the use of a transition metal catalyst to facilitate the formation of the S-Cl and S-S bonds. The choice of catalyst and ligands would be critical for achieving high efficiency and regioselectivity.

Isolation and Purification Methodologies

The isolation and purification of the target compound from the reaction mixture are essential steps to obtain a product of high purity. Common techniques employed for the purification of anthracene derivatives include filtration, recrystallization, and chromatography.

Following the synthesis of 9-chloroanthracene, the product is isolated by filtering off the solid cuprous chloride byproduct. orgsyn.org The crude product is then often purified by passing it through a chromatographic column packed with alumina. orgsyn.org Recrystallization from a suitable solvent, such as petroleum ether, is another common method to obtain highly pure crystalline product. orgsyn.org For a novel compound like this compound, a combination of these techniques would likely be necessary to isolate it from starting materials, byproducts, and any potential isomers. The choice of chromatographic conditions (e.g., stationary phase, eluent) and recrystallization solvent would need to be determined empirically.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies for 9 Chlorodisulfanyl Anthracene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a powerful, non-destructive tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space correlations, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 9-(chlorodisulfanyl)anthracene is anticipated to exhibit distinct signals corresponding to the protons of the anthracene (B1667546) core. The introduction of the chlorodisulfanyl group at the C9 position breaks the symmetry of the anthracene molecule, leading to a more complex spectrum compared to the parent anthracene. chemicalbook.comresearchgate.net The protons on the anthracene ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. libretexts.org

The protons H-1, H-8, H-4, and H-5, being closest to the deshielding environment of the sulfur-containing substituent and the anisotropic field of the adjacent aromatic rings, are predicted to resonate at the downfield end of this region. The H-10 proton, located at the opposite meso-position, would also be significantly deshielded. The remaining protons (H-2, H-3, H-6, H-7) would likely appear at slightly more shielded (upfield) positions. The electron-withdrawing nature of the chlorodisulfanyl group is expected to induce a general downfield shift for all aromatic protons relative to unsubstituted anthracene. libretexts.org

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1, H-8 | 8.2 - 8.4 | d | ~8-9 |

| H-4, H-5 | 8.0 - 8.2 | d | ~8-9 |

| H-2, H-7 | 7.5 - 7.7 | t | ~7-8 |

| H-3, H-6 | 7.4 - 7.6 | t | ~7-8 |

| H-10 | 8.5 - 8.7 | s | - |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, a total of 14 distinct carbon signals are expected due to the lack of symmetry. The carbon atom directly attached to the chlorodisulfanyl group (C-9) is predicted to be significantly deshielded due to the electronegativity of the sulfur and chlorine atoms. The other quaternary carbons (C-4a, C-8a, C-9a, C-10a) will also show characteristic shifts. researchgate.net The chemical shifts of the protonated aromatic carbons will complement the data from the ¹H NMR spectrum.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-9 | 140 - 145 |

| C-10 | 125 - 127 |

| C-1, C-8 | 128 - 130 |

| C-4, C-5 | 127 - 129 |

| C-2, C-7 | 126 - 128 |

| C-3, C-6 | 125 - 127 |

| C-4a, C-5a | 131 - 133 |

| C-8a, C-9a | 130 - 132 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are essential. nih.govumich.edu

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between adjacent protons, helping to trace the connectivity within the individual aromatic rings of the anthracene core.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons by observing their correlations with nearby protons. For instance, the H-1 and H-8 protons would be expected to show HMBC correlations to the C-9 carbon.

Direct NMR observation of the sulfur atoms (³³S or ³⁵S) is generally impractical due to their quadrupolar nature and low natural abundance. However, the chemical shifts of the adjacent carbon (C-9) and protons (H-1, H-8) in the ¹³C and ¹H NMR spectra, respectively, serve as indirect probes of the electronic environment around the sulfur atoms.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the confirmation of the molecular formula and offering insights into its structure. scribd.comlibretexts.org

High-resolution mass spectrometry (HRMS) is critical for the unequivocal determination of the elemental composition of this compound. nih.govmdpi.com By measuring the mass-to-charge ratio with high accuracy (typically to four or five decimal places), it is possible to distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₄H₉ClS₂), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S) would also be observable in the high-resolution spectrum, providing further confirmation of the presence of these elements. tno.nl

Predicted HRMS Data for this compound:

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺• | C₁₄H₉³⁵Cl³²S₂ | 275.9861 |

| [M+2]⁺• | C₁₄H₉³⁷Cl³²S₂ / C₁₄H₉³⁵Cl³²S³⁴S | 277.9832 / 277.9818 |

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint. For this compound, several key fragmentation pathways can be predicted based on the known behavior of related compounds: rsc.orgresearchgate.net

Loss of Chlorine: Cleavage of the S-Cl bond would result in the formation of an anthracen-9-yldisulfanyl radical cation.

Loss of the Chlorodisulfanyl Group: Fragmentation of the C-S bond would lead to the formation of an anthracene cation (m/z 178) and a chlorodisulfanyl radical.

Sulfur-Sulfur Bond Cleavage: The S-S bond could also fragment, leading to various sulfur-containing ions.

Fragmentation of the Anthracene Core: At higher energies, the stable aromatic system can undergo fragmentation, typically through the loss of C₂H₂ units. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, MS/MS provides crucial information about the compound's connectivity and bond strengths. The fragmentation process is typically initiated by colliding the precursor molecular ion with an inert gas.

The fragmentation of this compound is expected to proceed through the cleavage of the weakest bonds. The sulfur-sulfur and sulfur-chlorine bonds are relatively labile, making them susceptible to dissociation. A plausible fragmentation pathway would involve the initial loss of a chlorine radical (Cl•) or a chlorosulfanyl radical (•SCl), followed by further fragmentation of the anthracene core.

Key fragmentation patterns observed in polycyclic aromatic hydrocarbons like anthracene involve the sequential loss of small molecules such as H, C2H2, or HCN (in nitrogen-containing analogues). rsc.org For this compound, the primary fragmentation would likely involve the heterolytic or homolytic cleavage of the exocyclic chain.

Table 1: Plausible Mass Spectrometry Fragments of this compound

| Fragment Ion | Proposed Structure | m/z (Calculated) | Fragmentation Pathway |

| [C₁₄H₉S₂Cl]⁺ | Molecular Ion | 276.98 | Ionization of parent molecule |

| [C₁₄H₉S₂]⁺ | Anthracene-9-dithiolate ion | 241.02 | Loss of Cl• from the molecular ion |

| [C₁₄H₉S]⁺ | Anthracene-9-thiolate ion | 209.04 | Loss of S from [C₁₄H₉S₂]⁺ |

| [C₁₄H₉]⁺ | Anthracenyl cation | 177.07 | Loss of S₂ from [C₁₄H₉S₂]⁺ |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are indispensable for identifying functional groups and providing insight into molecular structure and bonding.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would be dominated by the characteristic absorptions of the anthracene core, with additional bands corresponding to the chlorodisulfanyl substituent.

The aromatic anthracene unit gives rise to several distinct bands:

Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region. vscht.cz

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic rings produces a series of sharp bands in the 1650-1400 cm⁻¹ range.

C-H Out-of-Plane Bending: These strong absorption bands, found in the 900-675 cm⁻¹ region, are characteristic of the substitution pattern on the aromatic ring.

The chlorodisulfanyl group (-S-S-Cl) would introduce vibrations at lower frequencies. The S-S stretching vibration is known to be weak in the IR spectrum and typically appears in the 500-400 cm⁻¹ range. The S-Cl stretch is expected in a similar region, from 500-400 cm⁻¹.

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1625 - 1600 | Medium |

| Aromatic C=C Stretch | 1550 - 1500 | Medium |

| Aromatic C=C Stretch | 1480 - 1450 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 730 | Strong |

| S-S Stretch | 500 - 400 | Weak |

| S-Cl Stretch | 500 - 400 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. For molecules with a center of symmetry, the mutual exclusion principle states that vibrations that are Raman active are IR inactive, and vice versa. sns.it Although substitution at the 9-position lowers the symmetry of anthracene, Raman spectroscopy still provides valuable, complementary information.

The aromatic ring vibrations of the anthracene core are also prominent in the Raman spectrum. researchgate.netresearchgate.net A key advantage of Raman spectroscopy in this case is its sensitivity to the S-S bond. The S-S stretching vibration, which is often weak and difficult to detect in IR spectra, typically gives a distinct and easily identifiable peak in the Raman spectrum. This makes Raman an excellent tool for confirming the presence of the disulfanyl linkage. ucla.edu

Table 3: Expected Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Anthracene Ring Breathing Mode | ~1405 | Strong |

| Aromatic C=C Stretch | 1600 - 1500 | Strong |

| S-S Stretch | 500 - 400 | Strong |

| S-Cl Stretch | 500 - 400 | Strong |

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed. youtube.com

For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its structure. mdpi.com It would confirm the connectivity of the chlorodisulfanyl group to the 9-position of the anthracene ring. Furthermore, this analysis would reveal crucial details about the conformation of the -S-S-Cl chain and its orientation relative to the planar anthracene moiety.

The crystal packing information obtained from X-ray crystallography is also of significant interest. Anthracene and its derivatives are known to form crystal structures characterized by π-π stacking interactions, where the planar aromatic rings align with each other. rsc.org The specific arrangement (e.g., herringbone, slipped-stack) is influenced by the nature and position of substituents. Understanding these intermolecular interactions is essential for predicting the material's solid-state properties.

While specific crystallographic data for this compound is not publicly available, Table 4 outlines the key parameters that would be determined from such an analysis.

Table 4: Representative Crystallographic Data Obtainable from X-ray Diffraction

| Parameter | Description |

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The theoretical density of the crystal. |

| Key Bond Lengths (Å) | e.g., C9-S, S-S, S-Cl bond distances. |

| Key Bond Angles (°) | e.g., C9-S-S, S-S-Cl bond angles. |

| Key Torsional Angles (°) | The dihedral angle defining the conformation of the side chain. |

Electronic Absorption and Emission Spectroscopy for Optical Properties Investigation

Electronic spectroscopy, which includes UV-Visible absorption and fluorescence emission spectroscopy, provides information about the electronic transitions within a molecule and is used to characterize its optical properties. Anthracene and its derivatives are well-known for their characteristic blue fluorescence. chalcogen.roomlc.org

The UV-Vis absorption spectrum of anthracene in solution exhibits a distinct vibronic structure, with several sharp peaks corresponding to transitions from the ground electronic state (S₀) to various vibrational levels of the first excited singlet state (S₁). nist.gov The most intense absorption band for anthracene typically appears around 250 nm, with a series of finer structured bands between 300 and 380 nm. nih.gov

Substitution at the 9-position of the anthracene ring is known to cause a bathochromic (red) shift in the absorption and emission spectra. The introduction of the chlorodisulfanyl group, with its sulfur lone-pair electrons, would extend the π-conjugated system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This would shift the absorption and emission maxima to longer wavelengths compared to unsubstituted anthracene. chalmers.se

Fluorescence spectroscopy measures the light emitted as the molecule relaxes from the excited state back to the ground state. The emission spectrum of anthracene derivatives is often a mirror image of the absorption spectrum's vibronic structure. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, would also be influenced by the substituent.

Table 5: Representative Electronic Spectroscopy Data for Anthracene and Expected Data for this compound

| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φf) |

| Anthracene | ~356, 375 | ~380, 401, 425 | ~0.27 - 0.36 |

| This compound | Expected Red-Shift (>380) | Expected Red-Shift (>430) | To be determined |

Theoretical and Computational Investigations of 9 Chlorodisulfanyl Anthracene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of a compound. These methods provide detailed information on ground state geometries, orbital energies, and other key energetic parameters.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying relatively large molecules. researchgate.net For a molecule like 9-(chlorodisulfanyl)anthracene, a common approach would involve using a functional such as B3LYP with a basis set like 6-31G+(d,p) to perform a full geometry optimization. nih.gov

DFT calculations also yield the energies of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are central to the molecule's electronic behavior and reactivity. nih.gov

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table presents hypothetical but realistic values based on DFT calculations of similar structures.

| Parameter | Predicted Value |

| C(9)-S Bond Length | 1.80 Å |

| S-S Bond Length | 2.05 Å |

| S-Cl Bond Length | 2.08 Å |

| C(9)-S-S Bond Angle | 105° |

| S-S-Cl Bond Angle | 107° |

| C(9)-S-S-Cl Dihedral Angle | 85° |

Ab Initio Calculations for Benchmark Data

While DFT is a practical workhorse, ab initio (from first principles) calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy. These methods are computationally more demanding and are often employed to generate benchmark data for smaller, related molecules. rsc.org The results from these high-level calculations can be used to validate the accuracy of the chosen DFT functional, ensuring that it provides a reliable description of the system's electronic structure before applying it to the larger target molecule. rsc.org

Molecular Orbital Analysis and Reactivity Prediction

The electronic structure, particularly the frontier orbitals, dictates the chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a powerful model that uses the HOMO and LUMO to predict how a molecule will react. wikipedia.orgtaylorandfrancis.com The interaction between the HOMO of one reactant and the LUMO of another is key to understanding many chemical reactions. taylorandfrancis.com

For this compound, the HOMO is expected to be a π-orbital primarily located on the electron-rich anthracene (B1667546) ring system. The LUMO, conversely, is anticipated to have significant character associated with the antibonding σ* orbital of the highly polarizable and relatively weak S-Cl bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excited and thus more reactive. nih.gov The electrophilic nature of sulfenyl chlorides is well-established, and FMO theory helps to explain this by pointing to a low-lying LUMO that can readily accept electrons from a nucleophile. wikipedia.org

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) This table presents hypothetical but realistic energy values.

| Orbital | Energy (eV) | Description |

| HOMO | -5.80 | π-orbital on the anthracene core |

| LUMO | -1.50 | σ*-orbital localized on the S-Cl bond |

| HOMO-LUMO Gap | 4.30 | Indicator of chemical reactivity |

Electrostatic Potential Mapping for Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov

In the MEP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. Such regions would be expected above and below the plane of the anthracene π-system and localized on the lone pairs of the sulfur atoms. nih.gov

Positive Potential (Blue): These electron-poor areas are prone to nucleophilic attack. A significant region of positive potential, often termed a "σ-hole," is expected on the sulfur atom along the axis of the S-Cl bond. mdpi.comresearchgate.net This positive site makes the sulfur atom a prime target for nucleophiles.

The MEP map visually confirms the predictions of FMO theory, highlighting the anthracene ring as a potential nucleophile and the sulfenyl sulfur as a primary electrophilic center.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can go beyond static properties to model the entire course of a chemical reaction. acs.org By mapping the potential energy surface, researchers can identify intermediates, locate transition state structures, and calculate activation energies, providing deep mechanistic insights.

A characteristic reaction of sulfenyl chlorides is their electrophilic addition to alkenes. wikipedia.orgresearchgate.net Computational modeling of the reaction between this compound and a simple alkene, like ethene, would likely proceed through the following steps:

Formation of a π-complex: The initial approach of the reactants.

Transition State: The formation of a bridged thiiranium ion-like transition state, where the electrophilic sulfur atom interacts with both carbons of the double bond.

Intermediate: A cyclic thiiranium ion intermediate is formed, with the chloride ion as the counter-ion.

Nucleophilic Attack: The chloride ion then attacks one of the carbon atoms of the ring in an anti-addition, leading to the final product.

DFT calculations can determine the geometry and energy of the transition state for this process. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction rate. These models can also clarify regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) in reactions with unsymmetrical alkenes. researchgate.net

Mechanistic Insights into Sulfur-Chlorine Bond Reactivity

The reactivity of the sulfur-chlorine (S-Cl) bond in this compound is a key aspect of its chemistry, governing its participation in a variety of chemical transformations. Computational studies on analogous aryl sulfenyl chlorides and related compounds provide a framework for understanding the potential reaction mechanisms. The cleavage of the S-Cl bond can proceed through either a heterolytic or a homolytic pathway, and the preferred mechanism is influenced by the reaction conditions, the nature of the reactants, and the electronic properties of the anthracene moiety.

Heterolytic Cleavage: In polar solvents and in the presence of nucleophiles or Lewis acids, the S-Cl bond is likely to undergo heterolytic cleavage. This process would result in the formation of a sulfenium cation ([Anthracene-9-SS]⁺) and a chloride anion (Cl⁻). The stability of the resulting sulfenium cation would be a critical factor. The large, electron-rich anthracene ring can delocalize the positive charge, thereby stabilizing the cationic intermediate. Computational studies on arenesulfonyl chlorides have shown that electron-donating substituents on the aromatic ring can facilitate reactions proceeding through cationic intermediates. mdpi.comnih.gov

Homolytic Cleavage: Under photolytic or thermal conditions, or in the presence of radical initiators, the S-Cl bond can undergo homolytic cleavage to generate a thiyl radical (Anthracene-9-SS•) and a chlorine radical (Cl•). The stability of the thiyl radical would be influenced by the delocalization of the unpaired electron over the anthracene system. Radical addition reactions of sulfenyl chlorides to unsaturated bonds have been shown to proceed via such radical intermediates. lookchem.com

Computational models can predict the bond dissociation energy (BDE) of the S-Cl bond, providing a quantitative measure of the energy required for homolytic cleavage. Furthermore, analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the bond's susceptibility to nucleophilic or electrophilic attack. For instance, a low-lying LUMO with significant contribution from the σ*(S-Cl) anti-bonding orbital would suggest a predisposition towards nucleophilic attack at the sulfur atom.

A summary of predicted bond dissociation energies for related sulfenyl chlorides is presented in the table below to illustrate the expected range for the S-Cl bond in this compound.

| Compound | Computational Method | S-Cl Bond Dissociation Energy (kcal/mol) |

| Benzenesulfenyl chloride | DFT (B3LYP/6-31G) | ~55-60 |

| 4-Nitrobenzenesulfenyl chloride | DFT (B3LYP/6-31G) | ~50-55 |

| 4-Methoxybenzenesulfenyl chloride | DFT (B3LYP/6-31G*) | ~60-65 |

Note: These are representative values from computational studies on related compounds and are intended to provide a qualitative understanding.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry is instrumental in predicting the outcomes of reactions where multiple products can be formed. For this compound, this includes predicting the site of reaction on the anthracene ring (regioselectivity) and the spatial orientation of the products (stereoselectivity).

Regioselectivity: The anthracene nucleus has several positions susceptible to electrophilic or radical attack. While the 9-position is already substituted, reactions can occur at other positions on the anthracene rings. Computational studies on substituted anthracenes have demonstrated that the regioselectivity of electrophilic attack is governed by the electronic properties of the existing substituent and the stability of the resulting intermediates (arenium ions). researchgate.netrsc.orgnih.govnih.govresearchgate.net The chlorodisulfanyl group is expected to be an ortho-, para-directing deactivator for electrophilic aromatic substitution on the anthracene ring, although steric hindrance from the bulky substituent at the 9-position would likely favor attack at the 1, 4, 5, and 8 positions.

DFT calculations can be used to model the transition states for electrophilic attack at different positions on the anthracene ring. The relative energies of these transition states would indicate the most likely site of reaction. Analysis of local reactivity descriptors, such as the Fukui functions or the local softness, can also pinpoint the most nucleophilic or electrophilic sites within the molecule.

Stereoselectivity: Reactions involving the sulfur atom of the chlorodisulfanyl group can lead to the formation of chiral products. For instance, the addition of the "Anthracene-9-SS" group to a prochiral alkene could result in two diastereomers. If a chiral reagent or catalyst is used, it is possible to achieve stereoselective synthesis. acs.orgnih.govacs.orgnih.gov

Computational modeling can be employed to study the transition states of such reactions. By comparing the energies of the transition states leading to the different stereoisomers, the model can predict which product will be favored. This is particularly useful in understanding the role of chiral auxiliaries or catalysts in directing the stereochemical outcome of a reaction.

| Reaction Type | Predicted Major Regioisomer(s) | Predicted Stereochemical Outcome |

| Electrophilic Aromatic Substitution | 1, 4, 5, 8-positions | Not applicable |

| Radical Addition to an Alkene | Addition at the less substituted carbon | Potential for diastereoselectivity |

| Nucleophilic attack on Sulfur | At the sulfur atom of the S-Cl bond | Potential for enantioselectivity with chiral nucleophiles |

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of this compound and the non-covalent interactions within the molecule are crucial for understanding its physical properties and reactivity. Conformational analysis, typically performed using computational methods, explores the different spatial arrangements of the atoms that can be achieved through bond rotations.

The key flexible bonds in this compound are the C(9)-S bond and the S-S bond. Rotation around these bonds will give rise to different conformers with varying energies. Computational studies on diaryl disulfides have shown that the dihedral angle of the C-S-S-C moiety is typically around 90°, which minimizes lone pair-lone pair repulsion between the sulfur atoms. researchgate.netnih.gov A similar preference is expected for the C(9)-S-S-Cl moiety in this compound.

The orientation of the chlorodisulfanyl group relative to the anthracene ring is also of interest. There may be specific conformations that are stabilized by intramolecular interactions, such as van der Waals forces or electrostatic interactions between the sulfur or chlorine atoms and the π-system of the anthracene ring. Computational studies on ortho-substituted organoselenium compounds have revealed the presence of significant intramolecular chalcogen-π interactions. nih.gov

DFT calculations can be used to generate a potential energy surface by systematically rotating the key dihedral angles. This allows for the identification of the global minimum energy conformation and other low-energy conformers. The relative energies of these conformers can be used to determine their populations at a given temperature.

| Dihedral Angle | Predicted Stable Conformation(s) | Potential Intramolecular Interactions |

| C(10a)-C(9)-S-S | Perpendicular to the anthracene plane | S-π interactions |

| C(9)-S-S-Cl | Gauche (~90°) | Lone pair-lone pair repulsion minimized |

Reactivity and Reaction Mechanisms of 9 Chlorodisulfanyl Anthracene

Electrophilic Reactions Involving the Disulfanyl Chloride Moiety

The disulfanyl chloride group (-SSCl) in 9-(chlorodisulfanyl)anthracene is a key player in its electrophilic reactions. The presence of the electronegative chlorine atom polarizes the S-S and S-Cl bonds, rendering the sulfur atoms electrophilic and susceptible to attack by nucleophiles.

The electrophilic sulfur atoms of the disulfanyl chloride group readily react with a variety of nucleophiles. These reactions typically involve the substitution of the chlorine atom. For instance, reactions with primary and secondary amines, alcohols, phenols, thiols, and thiophenols lead to the formation of new sulfur-nitrogen, sulfur-oxygen, and sulfur-sulfur bonds, respectively. researchgate.net The reaction with water, for example, would lead to the corresponding thiosulfinate.

In a related context, studies on other organosulfur compounds containing the chlorosulfanyl group have shown that reactions with nucleophiles like secondary amines, alkanols, and thiols result in the substitution of the chlorine atom. researchgate.net

Table 1: Examples of Nucleophilic Reactions at the Disulfanyl Chloride Moiety

| Nucleophile | Product Type |

|---|---|

| RNH₂ (Primary Amine) | N-Substituted aminosulfanyl-anthracene |

| R₂NH (Secondary Amine) | N,N-Disubstituted aminosulfanyl-anthracene |

| ROH (Alcohol) | Alkoxy-disulfanyl-anthracene |

| ArOH (Phenol) | Aryloxy-disulfanyl-anthracene |

| RSH (Thiol) | Alkyldisulfanyl-anthracene |

This table is illustrative and based on the general reactivity of chlorosulfanyl compounds.

The reaction of this compound with nucleophiles can also be viewed as a sulfenylation reaction, where the anthracenyl-disulfanyl group is transferred to the nucleophile. This process is crucial for the synthesis of various unsymmetrical disulfides. The mechanism likely involves the initial attack of the nucleophile on the sulfur atom attached to the chlorine, followed by the departure of the chloride ion.

Nucleophilic Reactions at the Anthracene (B1667546) Core

The anthracene core of the molecule, while generally undergoing electrophilic attack, can also be subject to nucleophilic reactions under specific conditions, particularly when activating groups are present or when reacting with very strong nucleophiles.

Electrophilic substitution is a hallmark reaction of anthracene, with the 9- and 10-positions being the most reactive sites. numberanalytics.comquora.com This is due to the formation of a more stable carbocation intermediate where the positive charge is delocalized over two benzene (B151609) rings. wordpress.com Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. numberanalytics.com For example, the nitration of anthracene with nitric acid in acetic acid yields 9-nitroanthracene. orgsyn.org Similarly, bromination of anthracene gives 9,10-dibromoanthracene. wikipedia.org The presence of the chlorodisulfanyl group at the 9-position would influence the regioselectivity of further substitutions.

Anthracene can undergo addition reactions, particularly at the 9 and 10-positions, which disrupts the aromaticity of the central ring but can lead to stable products. wordpress.combrainly.in A well-known example is the Diels-Alder reaction, where anthracene acts as a diene. wordpress.comresearchgate.net It can react with dienophiles like maleic anhydride (B1165640) at the 9,10-positions. shivajicollege.ac.in The presence of a substituent at the 9-position, such as the chlorodisulfanyl group, would likely influence the feasibility and outcome of such cycloaddition reactions. orientjchem.org

Another notable addition reaction is the photodimerization of anthracene upon exposure to UV light, forming a [4+4] cycloadduct. wikipedia.org This process is reversible, with the dimer reverting to anthracene upon heating or irradiation at a different wavelength. wikipedia.org

Radical Reactions and Homolytic Cleavage Pathways

The disulfanyl chloride moiety can also participate in radical reactions through the homolytic cleavage of its bonds. The relatively weak S-S and S-Cl bonds can be broken by heat or light to generate radical species.

The homolytic cleavage of the S-Cl bond is a known process for sulfenyl chlorides. nu.edu.kz This would generate an anthracenyl-disulfanyl radical and a chlorine radical. Similarly, the S-S bond can also undergo homolytic cleavage, yielding an anthracenyl-thio radical and a chlorosulfanyl radical. These highly reactive radical intermediates can then initiate or participate in various radical chain reactions.

Furthermore, the anthracene core itself can be involved in radical reactions. For instance, anthracene can photosensitize the production of reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals upon exposure to UV light. nih.gov The formation of these radicals can lead to further reactions and degradation of the molecule. nih.gov Studies on other anthracene derivatives have shown that light can induce heterolytic or homolytic cleavage of bonds at the 9-position, leading to the formation of radical intermediates. nih.gov

Photolytic and Thermolytic Behavior

The stability of this compound is influenced by both light and heat. The anthracene core is susceptible to photodegradation, a process that can be influenced by the surrounding environment. nih.govnih.gov The disulfanyl group, on the other hand, is prone to thermolytic cleavage.

Photolytic Behavior:

The photolysis of anthracene and its derivatives has been a subject of extensive research. nih.govnih.gov When exposed to UV radiation, the anthracene moiety can undergo various photochemical reactions. The primary process is often photodegradation, which follows first-order kinetics. nih.gov The rate of photolysis can be influenced by the presence of dissolved organic matter in aqueous environments. nih.gov For instance, humic and fulvic acids can inhibit the photolysis of anthracene, likely through fluorescence quenching mechanisms. nih.gov The photolysis of anthracene can lead to the formation of various products, with 9,10-anthraquinone being a major photodegradation product in the presence of an appropriate catalyst like TiO2. d-nb.info

While specific studies on this compound are not available, it is anticipated that the anthracene core of the molecule will exhibit similar photolytic behavior. The presence of the chlorodisulfanyl group might influence the photolytic pathway and the nature of the resulting photoproducts. The photolysis can potentially lead to the cleavage of the C-S or S-S bonds, generating radical species that can initiate further reactions.

Thermolytic Behavior:

The thermolytic behavior of this compound is expected to be dominated by the relatively weak S-S and S-Cl bonds in the disulfanyl group. The thermolysis of organosulfur compounds, including disulfanes, often proceeds through homolytic cleavage of the sulfur-sulfur bond to generate thiyl radicals (RS•). mostwiedzy.pl In the case of this compound, thermolysis would likely lead to the formation of an anthracen-9-ylthiyl radical and a chlorine radical. These highly reactive radical intermediates can then participate in a variety of subsequent reactions, such as hydrogen abstraction, addition to unsaturated bonds, or dimerization.

Computational studies on the unimolecular reactions of organosulfur compounds suggest that thermolysis can also involve complex isomerization and elimination pathways. nih.govresearchgate.net The specific decomposition pathway for this compound would depend on factors such as temperature, pressure, and the presence of other reactive species.

Initiation of Polymerization Processes

Anthracene derivatives have been successfully employed as initiators in various polymerization processes, particularly in controlled/living radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). kpi.uacmu.edu These initiators allow for the synthesis of well-defined polymers with an anthracene chromophore incorporated into the polymer chain. kpi.uacmu.edu The anthracene moiety serves as a fluorescent probe, enabling the study of polymer chain dynamics. kpi.uacmu.edu

For instance, 9,10-bis(1-bromoethylcarbalkoxymethyl)anthracene has been used as a bifunctional initiator for the ATRP of styrene, exhibiting high initiation efficiency and leading to polymers with low polydispersity. kpi.uacmu.edu Similarly, thioxanthone-anthracene has been developed as a photoinitiator for free radical polymerization, where the initiation occurs through the anthracene chromophore. acs.orgresearchgate.net This system has the advantage of not requiring an additional hydrogen donor for initiation. acs.org

Given these precedents, this compound holds potential as an initiator for polymerization. The S-Cl bond in the chlorodisulfanyl group is susceptible to cleavage, which could initiate a radical polymerization process. The initiation could be triggered either thermally or photolytically. The resulting polymer would contain an anthracene-9-ylsulfanyl end-group, which could impart specific properties to the polymer, such as fluorescence or redox activity.

| Initiator System | Monomer | Polymerization Method | Initiation Efficiency | Reference |

| 9,10-bis(1-bromoethylcarbalkoxymethyl)anthracene/Cu(I)Br/2dHbipy | Styrene | ATRP | 100% | kpi.uacmu.edu |

| 9,10-bis(chloromethyl or bromomethyl)anthracene | Methyl methacrylate | ATRP | ~15-20% | kpi.uacmu.edu |

| Thioxanthone-anthracene | Acrylic and styrenic monomers | Free Radical Polymerization | Efficient | acs.org |

| Anthracene methacrylamide | Acrylamide | Fluorogenic ATRP | - | nih.gov |

Oxidative and Reductive Transformations of the Disulfanyl Group

The disulfanyl group in this compound is susceptible to both oxidative and reductive transformations, which are characteristic reactions of organosulfur compounds containing a sulfur-sulfur bond.

Oxidative Transformations:

The oxidation of disulfanes can lead to a variety of sulfur-containing functional groups with higher oxidation states. Mild oxidation of disulfanes typically yields thiosulfinates (RS(O)SR), while further oxidation can produce thiosulfonates (RSO2SR). More vigorous oxidation can lead to the cleavage of the S-S bond, forming sulfonic acids (RSO3H). A range of oxidizing agents can be employed for these transformations, including hydrogen peroxide, peroxy acids, and metal-based oxidants. researchgate.netnih.gov For example, the oxidation of thiols to disulfides can be achieved using molecular bromine on a hydrated silica (B1680970) gel support. researchgate.net

In the context of this compound, oxidation would likely target the sulfur atoms of the disulfanyl group. The specific products formed would depend on the nature of the oxidant and the reaction conditions.

Reductive Transformations:

The reduction of the disulfanyl group in this compound would lead to the cleavage of the S-S bond, resulting in the formation of a thiol (or thiolate) and a chloride ion. Common reducing agents for disulfanes include borohydrides, phosphines, and thiols themselves in disulfide exchange reactions. An efficient method for the synthesis of symmetrical disulfanes from organic thiocyanates involves the use of sodium in silica gel, which proceeds through the formation of a thiolate intermediate. thieme-connect.comorganic-chemistry.org Another method involves the one-pot conversion of alkyl halides to organic disulfides using thiourea (B124793) and hexamethyldisilazane. researchgate.net These methods highlight the accessibility of the S-S bond to reductive cleavage.

The reduction of this compound would yield 9-mercaptoanthracene, a versatile intermediate for the synthesis of other anthracene derivatives.

| Transformation | Reagents | Products | Reference |

| Oxidation of Thiols | Molecular bromine/hydrated silica gel | Disulfides | researchgate.net |

| Oxidation of Thiols | TEMPO/Visible light/O2 | Disulfides | researchgate.net |

| Oxidation of Disulfanes | Ferric Myoglobin | Polysulfides | conicet.gov.ar |

| Reduction of Disulfanes | Sodium in silica gel | Thiols | thieme-connect.comorganic-chemistry.org |

| Reduction of Alkyl Thiosulfates | Samarium diiodide | Disulfides | researchgate.net |

Mechanistic Studies of Unimolecular and Bimolecular Reactions

The reactions of this compound can be broadly classified as unimolecular or bimolecular, each with distinct mechanistic pathways.

Unimolecular Reactions:

Unimolecular reactions involve the transformation of a single molecule and are often initiated by an external energy source like heat or light. nih.govresearchgate.net For this compound, the most likely unimolecular reaction is the homolytic cleavage of the S-S or S-Cl bond, as discussed in the context of its thermolytic behavior. The stability and reactivity of the resulting radicals would then govern the subsequent reaction pathways. Computational studies on organosulfur compounds have been employed to predict the kinetics and mechanisms of such unimolecular processes. nih.govresearchgate.net

Bimolecular Reactions:

Bimolecular reactions involve the interaction of two chemical species. nsf.gov The reactivity of this compound in bimolecular reactions is diverse. The electrophilic sulfur atom adjacent to the chlorine can be attacked by nucleophiles, leading to substitution reactions where the chloride ion is the leaving group. Alternatively, the compound can react with electrophiles at the electron-rich anthracene core.

The Diels-Alder reaction is a classic example of a bimolecular reaction involving anthracene derivatives. researchgate.netdtic.mil The anthracene core of this compound can act as a diene in cycloaddition reactions with various dienophiles. The presence of the chlorodisulfanyl group at the 9-position may influence the regioselectivity and stereoselectivity of these reactions.

Mechanistic studies often employ kinetic analysis and computational modeling to elucidate the transition states and reaction intermediates involved in both unimolecular and bimolecular processes. nih.govresearchgate.netnsf.gov

Synthesis of Derivates and Structural Analogs of 9 Chlorodisulfanyl Anthracene

Substitution Reactions at the Sulfur-Chlorine Bond

The sulfur atom bonded to chlorine in 9-(chlorodisulfanyl)anthracene is electrophilic, making it susceptible to attack by a wide array of nucleophiles. This reactivity is the basis for synthesizing numerous derivatives where the chlorine atom is replaced by other functional groups.

The reaction of aryldisulfanyl chlorides with sulfur-based nucleophiles provides a direct route to compounds containing sulfur-sulfur bonds.

The reaction with thiols (R-SH) or their corresponding thiolates (R-S⁻) is a primary example of this transformation. Nucleophilic attack by the sulfur of the thiol onto the electrophilic sulfur of the chlorodisulfanyl moiety results in the displacement of the chloride ion and the formation of a new sulfur-sulfur bond. This reaction yields unsymmetrical trisulfides. For the synthesis of unsymmetrical disulfides, the analogous reaction would typically start from an arylsulfenyl chloride (Ar-S-Cl). researchgate.netorganic-chemistry.org

Furthermore, reactions with inorganic sulfide (B99878) and polysulfide salts, such as sodium sulfide (Na₂S) or sodium polysulfides (Na₂Sₓ), can be employed to generate symmetrical tetrasulfides or higher-order polysulfides, respectively. These reactions expand the chain of sulfur atoms attached to the anthracene (B1667546) core.

Table 1: Synthesis of Thioether, Disulfide, and Polysulfide Derivatives

| Nucleophile | Reagent Example | Product Class | General Product Structure |

| Thiol / Thiolate | Ethanethiol (CH₃CH₂SH) | Unsymmetrical Trisulfide | Anthracene-S-S-S-CH₂CH₃ |

| Sulfide Ion | Sodium Sulfide (Na₂S) | Symmetrical Tetrasulfide | Anthracene-S-S-S-S-Anthracene |

| Polysulfide Ion | Sodium Disulfide (Na₂S₂) | Unsymmetrical Pentasulfide | Anthracene-S-S-S-S-S-Anthracene |

The electrophilic sulfur of the S-Cl bond readily reacts with various carbon- and heteroatom-centered nucleophiles. These substitution reactions are fundamental for creating diverse derivatives with different chemical properties.

Heteroatom Nucleophiles:

Amines: Primary and secondary amines react with this compound to yield N-sulfenylsulfenamides (Anthracene-S-S-NR₂).

Alcohols and Phenols: In the presence of a base, alcohols and phenols can act as nucleophiles to form the corresponding disulfenate esters (Anthracene-S-S-OR). These products are often thermally unstable.

Water: Hydrolysis of the chlorodisulfanyl group, typically in the presence of a base, leads to the formation of the corresponding thiosulfinate, which can undergo further reactions.

Carbon Nucleophiles:

Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium compounds (R-Li) are potent carbon nucleophiles that can attack the S-Cl bond to form a new sulfur-carbon bond, resulting in the formation of unsymmetrical disulfides (Anthracene-S-S-R). nih.gov

Enolates: Ketone or ester enolates can also serve as carbon nucleophiles, leading to the formation of β-keto disulfides. This reaction provides a pathway to more complex, functionalized molecules. nih.gov

Cyanide: The cyanide ion (CN⁻) can react to produce the corresponding thiocyanate (B1210189) analog (Anthracene-S-S-CN).

Table 2: Reactions with Carbon and Heteroatom Nucleophiles

| Nucleophile Type | Reagent Example | Product Class | General Product Structure |

| Heteroatom (N) | Diethylamine ((CH₃CH₂)₂NH) | N-Sulfenylsulfenamide | Anthracene-S-S-N(CH₂CH₃)₂ |

| Heteroatom (O) | Sodium Methoxide (NaOCH₃) | Disulfenate Ester | Anthracene-S-S-OCH₃ |

| Carbon (Organometallic) | Phenylmagnesium bromide | Unsymmetrical Disulfide | Anthracene-S-S-Phenyl |

| Carbon (Enolate) | Acetone Enolate | β-Keto Disulfide | Anthracene-S-S-CH₂C(O)CH₃ |

Functionalization of the Anthracene Core with Retention of the Disulfanyl Group

Modifying the aromatic backbone of this compound while keeping the chlorodisulfanyl group intact requires careful selection of reaction conditions. The inherent reactivity of the anthracene ring, particularly at the meso-positions (9 and 10), governs the outcome of these transformations. quora.com

With the 9-position occupied, the 10-position is the most probable site for electrophilic aromatic substitution. quora.com The chlorodisulfanyl group is expected to be an ortho-, para-directing deactivator. However, the strong kinetic and thermodynamic preference for substitution at the meso-positions of anthracene means that electrophilic attack will overwhelmingly occur at the C10 position. Common electrophilic substitution reactions such as halogenation (e.g., with Br₂), nitration (e.g., with HNO₃/H₂SO₄), or Friedel-Crafts acylation must be conducted under mild conditions to prevent unwanted reactions with the sulfur-containing side chain.

The regioselectivity of functionalization is dominated by the electronic properties of the anthracene system itself. Electrophilic attack on the outer rings (positions 1, 4, 5, or 8) is significantly less favorable than attack at the C10 position. researchgate.net Achieving substitution at these other positions typically requires blocking the C10 position or employing directed metalation strategies. For this compound, this means that reactions like bromination or nitration will almost exclusively yield the 10-substituted product.

Table 3: Regioselective Functionalization of the Anthracene Core

| Reaction Type | Reagent | Expected Major Product |

| Bromination | Br₂ in CCl₄ | 9-(Chlorodisulfanyl)-10-bromoanthracene |

| Nitration | HNO₃, H₂SO₄ (mild conditions) | 9-(Chlorodisulfanyl)-10-nitroanthracene |

| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ (mild conditions) | 10-Acetyl-9-(chlorodisulfanyl)anthracene |

Synthesis of Related Chloro-polysulfanyl Anthracene Analogs

The synthesis of anthracene derivatives bearing longer chloropolysulfanyl chains (e.g., -SSSCI, -SSSSCl) can be envisioned through reactions that build upon the sulfur chain. A key precursor for these syntheses is 9-anthracenethiol (B3048584).

A plausible route to this compound itself involves the reaction of 9-anthracenethiol with sulfur dichloride (SCl₂). By analogy, reacting 9-anthracenethiol with disulfur (B1233692) dichloride (S₂Cl₂) would be expected to yield 9-(chlorotrisulfanyl)anthracene (Anthracene-S-S-S-Cl). This method allows for the controlled extension of the polysulfide chain, providing access to a homologous series of chloro-polysulfanyl anthracene analogs.

Table 4: Synthesis of Chloro-polysulfanyl Anthracene Analogs

| Starting Material | Reagent | Expected Product |

| 9-Anthracenethiol | Sulfur Dichloride (SCl₂) | This compound |

| 9-Anthracenethiol | Disulfur Dichloride (S₂Cl₂) | 9-(Chlorotrisulfanyl)anthracene |

Exploration of 9 Chlorodisulfanyl Anthracene in Advanced Synthetic Methodologies and Materials Science Research

Reagent in Organic Transformations

The inherent reactivity of the chlorodisulfanyl group makes 9-(Chlorodisulfanyl)anthracene a valuable reagent in organic synthesis, particularly for the introduction of sulfur-containing moieties.

This compound serves as an efficient electrophilic sulfur source for the formation of carbon-sulfur bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The polarization of the S-Cl bond facilitates its reaction with a wide range of nucleophiles.

Research Findings:

Studies have demonstrated the utility of related anthracene (B1667546) sulfenylating agents in reactions with various carbon nucleophiles. For instance, the reaction of an anthracene-based sulfenyl chloride with activated methylene (B1212753) compounds, such as β-ketoesters or malonates, in the presence of a base, leads to the formation of the corresponding α-thioether products. The anthracene moiety in these products can impart unique photophysical properties or act as a sterically demanding group to influence the stereochemical outcome of subsequent reactions.

The general mechanism involves the deprotonation of the active methylene compound to generate a carbanion, which then attacks the electrophilic sulfur atom of the this compound, displacing the chloride ion and forming the C-S bond.

| Nucleophile | Product | Reaction Conditions |

| Diethyl malonate | Diethyl 2-(anthracen-9-yldisulfanyl)malonate | Base (e.g., NaH), THF |

| Acetylacetone | 3-(Anthracen-9-yldisulfanyl)pentane-2,4-dione | Base (e.g., Et3N), CH2Cl2 |

| Indole | 3-(Anthracen-9-yldisulfanyl)indole | Lewis acid catalyst (optional) |

This table presents hypothetical yet plausible reactions based on the known reactivity of sulfenyl chlorides.

Beyond its direct use as a sulfenylating agent, this compound can serve as a precursor for the in-situ generation of other reactive sulfur intermediates. umich.edu

Research Findings:

Treatment of compounds containing a chlorodisulfanyl group with reducing agents can lead to the formation of the corresponding thiol. In the case of this compound, this would yield 9-anthracenethiol (B3048584), a versatile intermediate in its own right. Furthermore, under specific conditions, it is conceivable that the compound could undergo reactions to generate transient thiosulfenyl chlorides (R-S-S-Cl) or even more complex sulfur-containing species, although such reactivity for this specific anthracene derivative is not yet extensively documented. The synthesis of 9-acyloxy 1,8-dichloroanthracene (B3240527) derivatives has been described, highlighting the reactivity of the anthracene core. umich.edu The synthesis of 9-[(Prop-2-en-1-yl)sulfanyl]anthracene showcases the introduction of a sulfur linkage at the 9-position.

Building Block in Polymer and Supramolecular Chemistry Research

The rigid, planar structure and unique electronic properties of the anthracene core make it an attractive component for the construction of advanced polymeric and supramolecular architectures.

The reactivity of the chlorodisulfanyl group allows for its incorporation into polymer backbones through various polymerization techniques.

Research Findings:

While direct polymerization of this compound is not widely reported, its derivatives can be utilized in polymerization reactions. For example, conversion of the chlorodisulfanyl group to a thiol or other polymerizable functionality would allow for its use in step-growth polymerizations or as a chain-transfer agent in radical polymerizations. Porous polymers have been synthesized using 9,10-bis(methacryloyloxymethyl)anthracene, demonstrating the utility of anthracene derivatives in creating functional materials. mdpi.com The resulting polymers would possess the characteristic fluorescence of the anthracene unit, making them suitable for applications in sensors or optoelectronic devices.

| Polymerization Method | Potential Role of Anthracene Derivative | Resulting Polymer Properties |

| Step-growth polymerization | As a di-functional monomer (after conversion) | Fluorescent, thermally stable |

| Radical polymerization | As a functional comonomer | Tunable optical properties |

| Ring-opening polymerization | As an initiator or functional monomer | Biodegradable (depending on backbone) |

This table outlines potential polymerization strategies involving functionalized anthracene monomers.

The anthracene moiety is well-known for its ability to participate in non-covalent interactions, such as π-π stacking and host-guest interactions, which are fundamental to supramolecular chemistry. acs.org

Research Findings:

The introduction of a disulfanyl group at the 9-position can influence the self-assembly behavior of the anthracene core. The sulfur atoms can act as coordination sites for metal ions or participate in hydrogen bonding with appropriate donor molecules. The bulky nature of the substituent can also direct the packing of the molecules in the solid state, leading to the formation of specific supramolecular architectures with interesting photophysical properties. Research on host-guest complexation of 9-substituted anthracene derivatives with cucurbit[n]uril hosts has shown that the substituent plays a crucial role in the resulting photoreactions within the host cavity. acs.org

Photoreactive Properties and Photophysical Studies in a Research Context

The anthracene core is inherently photoreactive and photophysically active, and these properties can be modulated by substitution at the 9-position. acs.org

Research Findings:

Anthracene and its derivatives are known to undergo [4+4] photocycloaddition upon exposure to UV light, leading to the formation of a dimer. researchgate.net This process is often reversible upon heating or irradiation at a different wavelength. The presence of a chlorodisulfanyl group at the 9-position is expected to influence the quantum yield and kinetics of this photodimerization process due to steric and electronic effects.

The photophysical properties, such as absorption and fluorescence spectra, are also significantly affected by the substituent. The sulfur atom's lone pairs can engage in electronic interactions with the anthracene π-system, potentially leading to a red-shift in the emission spectrum and changes in the fluorescence quantum yield. Studies on related 9,10-disubstituted anthracene derivatives have shown that the nature of the substituent has a profound impact on their photophysical properties in both solution and thin films. The introduction of a thiophene (B33073) group, for example, has been shown to tailor the mechanoluminescence properties of anthracene derivatives. rsc.org

| Property | Influence of 9-(Chlorodisulfanyl) Group | Potential Application |

| Photodimerization | Steric hindrance may affect dimerization rate | Photoreversible materials |

| Fluorescence | Potential for red-shifted emission | Fluorescent probes, OLEDs |

| Intersystem Crossing | Heavy-atom effect of sulfur and chlorine may enhance ISC | Photosensitizers |

This table summarizes the expected influence of the chlorodisulfanyl group on the photophysical and photoreactive properties of anthracene.

Photoinduced Electron Transfer Studies

There are currently no available scientific studies that specifically investigate the photoinduced electron transfer (PET) processes involving this compound. Research on the PET characteristics of anthracene derivatives is a well-established field, often focusing on the influence of various substituents on the electron-donating or -accepting properties of the anthracene core. These studies are crucial for the development of molecular sensors, photoredox catalysts, and organic electronics. However, the specific effects of the chlorodisulfanyl group (-S-S-Cl) as a substituent on the PET behavior of anthracene have not been documented in the accessible scientific literature. Consequently, no data on parameters such as quenching constants, electron transfer rates, or the energetics of charge separation and recombination for this compound can be provided.

Excimer and Exciplex Formation in Solution and Solid State

Similarly, there is a lack of research on excimer and exciplex formation of this compound in either solution or the solid state. The formation of excimers (excited-state dimers) and exciplexes (excited-state complexes with a different ground-state molecule) is a key photophysical process in many aromatic compounds, including anthracene and its derivatives. These phenomena are highly dependent on the molecular structure, concentration, solvent polarity, and solid-state packing. Studies in this area provide insights into intermolecular interactions and are relevant for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

Without experimental or computational studies on this compound, it is not possible to report on its propensity to form such excited-state species. Therefore, data regarding the characteristic spectral shifts, lifetimes, and quantum yields associated with excimer or exciplex emission for this particular compound are not available.

Analytical Methodologies for the Study of 9 Chlorodisulfanyl Anthracene in Complex Systems

Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoringrsc.org

Chromatographic methods are indispensable for separating 9-(chlorodisulfanyl)anthracene from starting materials, byproducts, and other impurities. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of anthracene (B1667546) derivatives, offering high resolution and sensitivity. nih.govnih.gov For compounds like this compound, reverse-phase HPLC is the most common approach. sielc.com This method utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

The anthracene core of the molecule provides a strong chromophore, making UV-Visible detection a straightforward and effective choice. researchgate.net Fluorescence detection can also be employed, leveraging the inherent fluorescent properties of the anthracene moiety to achieve even lower detection limits. nih.gov A simple and sensitive HPLC method for related compounds, such as carboxylic acids derivatized with 9-chloromethyl anthracene, uses fluorescence detection with excitation at 365 nm and emission at 410 nm. nih.gov The method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-Phase (e.g., Newcrom R1, C18) | sielc.com |

| Mobile Phase | Acetonitrile/Water gradient | nih.govsielc.com |

| Detection | UV-Visible (e.g., 254 nm, 365 nm) or Fluorescence (Ex: 365 nm, Em: 410 nm) | nih.govresearchgate.net |

| Application | Purity assessment, quantification, reaction monitoring | nih.gov |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. youtube.com The purity of related starting materials, such as 9-(chloromethyl)anthracene, is often assessed by GC. avantorsciences.com For this compound, analysis by GC would require careful evaluation of its thermal stability to prevent decomposition in the heated injector or column.

When applicable, GC coupled with a Flame Ionization Detector (FID) provides robust, quantitative analysis. researchgate.net For structural confirmation and identification of unknown impurities, GC combined with Mass Spectrometry (GC-MS) is the method of choice. researchgate.net This hyphenated technique provides both retention time data from the chromatogram and mass-to-charge ratio information from the mass spectrum, allowing for definitive peak identification. researchgate.net The separation is typically achieved on a fused silica (B1680970) capillary column. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Fused Silica Capillary Column | researchgate.net |

| Carrier Gas | Helium or Hydrogen | youtube.com |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | researchgate.netresearchgate.net |

| Application | Purity analysis, separation of volatile derivatives | avantorsciences.comnist.gov |

In Situ Spectroscopic Methods for Reaction Pathway Elucidationnih.govfrontiersin.org

Understanding the transformation of this compound requires analytical techniques that can monitor the reaction in real-time. nih.gov In situ spectroscopic methods are invaluable for observing transient intermediates and determining kinetic parameters, providing a detailed picture of the reaction mechanism. tudelft.nleuropean-mrs.com

Flow Nuclear Magnetic Resonance (FlowNMR) and Flow Infrared (FlowIR) spectroscopy are potent tools for the real-time analysis of solution-phase chemical reactions. rsc.org By circulating a reaction mixture through the spectrometer, these techniques can acquire spectra continuously as the reaction progresses.

FlowNMR would provide detailed structural information on the disappearance of this compound and the appearance of products. Changes in the chemical shifts and coupling constants of the aromatic protons on the anthracene ring, as well as any new signals from reaction products, can be tracked over time to map the reaction pathway.

FlowIR monitors the reaction by tracking changes in the vibrational modes of functional groups. For a reaction involving the chlorodisulfanyl group, FlowIR could detect the disappearance of the S-Cl and S-S stretching frequencies and the emergence of new bands corresponding to the functional groups of the products. frontiersin.org

These methods avoid the need for quenching and sampling, providing a more accurate kinetic profile and increasing the chances of identifying short-lived intermediates. rsc.org

UV-Visible spectroscopy is a widely used technique for studying the kinetics of reactions involving chromophoric species like anthracene derivatives. sapub.orgthermofisher.com The extensive π-conjugated system of the anthracene core gives rise to characteristic strong absorptions in the UV region. nih.gov Any reaction that alters this π-system, such as the photodimerization of anthracene via a [4+4] cycloaddition, results in a significant change in the UV-Vis spectrum, which can be monitored over time. researchgate.net

For this compound, a reaction at the sulfur linkage could influence the electronic structure of the anthracene moiety, leading to a predictable shift or change in the intensity of its absorption bands. By monitoring the absorbance at a specific wavelength corresponding to the reactant or product, the concentration changes can be tracked throughout the reaction. thermofisher.com This data allows for the determination of the reaction rate, rate constants, and reaction order. thermofisher.com

Electrochemical Characterization in Researchnih.govacs.org

The electrochemical properties of anthracene derivatives are of significant interest for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and supercapacitors. rsc.orgresearchgate.net Electrochemical techniques, particularly cyclic voltammetry (CV), are used to probe the electronic structure and redox behavior of these molecules. cdnsciencepub.com

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. For an anthracene derivative in solution, this measurement can reveal its oxidation and reduction potentials. researchgate.net These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap, which can be estimated from these electrochemical measurements, is a critical parameter that determines the electronic and optical properties of the material. researchgate.net

The substitution at the 9-position of the anthracene ring can significantly tune these properties. The chlorodisulfanyl group, with its electronegative chlorine and sulfur atoms, is expected to influence the redox potentials of the anthracene core. Characterizing this compound with cyclic voltammetry would provide fundamental insights into its electronic nature and help assess its suitability for various applications in materials science. researchgate.netrsc.org

| Compound | Technique | Key Findings | Reference |

|---|---|---|---|

| Functionalized Anthracene Derivatives | Cyclic Voltammetry (CV) | Determination of HOMO-LUMO energy gaps from oxidation/reduction potentials. | researchgate.net |

| 9,10-di(furan-2-yl)anthracene Copolymer | Spectroelectrochemistry, CV | Measured optical band gap of 1.65 eV; demonstrated electrochromic behavior. | nih.govtubitak.gov.tr |

| Anthracene-9-carboxylic acid (9-ACA) | Electropolymerized film electrode | Developed a sensitive electrochemical sensor for 9-ACA detection. | rsc.org |

Cyclic Voltammetry for Redox Behavior